molecular formula C20H18N4O3 B6420390 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide CAS No. 307323-89-3

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

Cat. No.: B6420390
CAS No.: 307323-89-3
M. Wt: 362.4 g/mol
InChI Key: KSCIEIHGIPQDBQ-SRZZPIQSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can enhance its biological activity. It may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is unique due to its specific structural features, such as the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. Additionally, the indazole moiety contributes to its potential as a bioactive compound .

Biological Activity

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article details its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

The compound is synthesized through a condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions. This method allows for the formation of the desired hydrazone derivative with notable yields.

Chemical Structure

The molecular formula of the compound is C19H19N3O3C_{19}H_{19}N_{3}O_{3}, characterized by the presence of both hydroxy and methoxy groups on the phenyl ring, which contribute to its biological activity.

Biological Activity

Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .

Antioxidant Properties : The compound demonstrates strong antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. Its mechanism involves scavenging free radicals and enhancing cellular antioxidant defenses.

Enzyme Inhibition : this compound has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders. Its IC50 value against human MAO-B was reported to be significantly low, suggesting high potency .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Metal Ion Complexation : The compound forms stable complexes with metal ions, enhancing its biological activity.
  • Cellular Pathway Interaction : It may modulate pathways involved in oxidative stress and inflammation, contributing to its protective effects against cellular damage .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives of benzo[g]indazole compounds, including this compound. Results indicated that this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotective effects, the compound was tested in vitro for its ability to inhibit MAO-B. It demonstrated a promising profile as a potential therapeutic agent for Parkinson's disease due to its selective inhibition properties .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazideEthoxy group instead of methoxyModerate antimicrobial activity
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazideTwo methoxy groupsLower MAO-B inhibition
N'-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazideFluorine substitutionEnhanced cytotoxicity

This comparative analysis highlights the unique structural features of this compound that contribute to its superior biological activities.

Properties

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-27-17-10-12(6-9-16(17)25)11-21-24-20(26)19-15-8-7-13-4-2-3-5-14(13)18(15)22-23-19/h2-6,9-11,25H,7-8H2,1H3,(H,22,23)(H,24,26)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCIEIHGIPQDBQ-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=C3CCC4=CC=CC=C4C3=NN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=C3CCC4=CC=CC=C4C3=NN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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